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Introduction
Gadoquatrane (BAY 1747846) is a novel tetrameric, macrocyclic gadolinium-based contrast

agent (GBCA) developed for magnetic resonance imaging (MRI).[1][2] Its unique structure,

consisting of four macrocyclic Gd-GlyMe-DOTA cages, results in high relaxivity and a favorable

safety profile, allowing for a significant reduction in the required gadolinium (Gd) dose

compared to conventional GBCAs.[1][3][4] A critical aspect of its preclinical and clinical

evaluation is the comprehensive assessment of its in-vitro stability. This ensures minimal

release of potentially toxic free Gd³⁺ ions under physiological conditions. This technical guide

provides a detailed overview of the in-vitro stability studies of the Gadoquatrane molecule,

summarizing key data and experimental methodologies.

Chemical Structure
Gadoquatrane is a large, tetrameric molecule with a molecular weight of 2579 g/mol . Each

molecule contains four gadolinium ions, each chelated within a macrocyclic GlyMe-DOTA cage.

This structure is designed to confer high kinetic inertness and thermodynamic stability,

preventing the dissociation of the Gd³⁺ ion from the ligand.

Quantitative Stability Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12659558?utm_src=pdf-interest
https://www.benchchem.com/product/b12659558?utm_src=pdf-body
https://www.researchgate.net/figure/Chemical-structure-of-tetrameric-gadoquatrane-BAY-1747846_fig1_361343762
https://www.researchgate.net/publication/361343762_Preclinical_Profile_of_Gadoquatrane_A_Novel_Tetrameric_Macrocyclic_High_Relaxivity_Gadolinium-Based_Contrast_Agent
https://www.researchgate.net/figure/Chemical-structure-of-tetrameric-gadoquatrane-BAY-1747846_fig1_361343762
https://www.benchchem.com/product/b12659558
https://www.ainvest.com/news/gadoquatrane-bayer-mri-innovation-sparks-paradigm-shift-radiology-safety-2507/
https://www.benchchem.com/product/b12659558?utm_src=pdf-body
https://www.benchchem.com/product/b12659558?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12659558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The in-vitro stability of Gadoquatrane has been rigorously assessed under various conditions,

including physiological and stressed environments. The following tables summarize the key

quantitative findings from these studies, comparing Gadoquatrane to other commercially

available GBCAs.

Table 1: Dissociation Half-Lives of GBCAs under Acidic Conditions (pH 1.2, 37°C)

Contrast Agent
Dissociation Half-Life
(Mean)

95% Confidence Interval

Gadoquatrane 28.6 days (28.1, 29.1) days

Gadopiclenol 14.2 days (13.8, 14.6) days

Gadoterate 2.7 days (2.6, 2.8) days

Gadobutrol 14.1 hours (13.1, 15.1) hours

Gadoteridol 2.2 hours (2.0, 2.4) hours

Data sourced from studies assessing kinetic inertness in a strong acidic environment to

compare the relative stability of different GBCAs.

Table 2: Gadolinium Release in Human Plasma (pH 7.4, 37°C) after 15 Days

Contrast Agent
Released Gd³⁺ (% of Total
Gd)

95% Confidence Interval

Gadoquatrane
Below Lower Limit of

Quantification (LLOQ)
N/A

Gadoterate
Below Lower Limit of

Quantification (LLOQ)
N/A

Gadobutrol 0.12% (0.11, 0.13)%

Gadopiclenol 0.20% (0.19, 0.21)%

Gadoteridol 0.20% (0.20, 0.21)%
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*LLOQ was 0.01% of total Gd.

Table 3: Gadolinium Release in Human Serum (pH 7.4, 37°C) after 21 Days

Contrast Agent Total Gd Release

Gadoquatrane Below Limit of Quantification (LLOQ)

Gadobutrol Below Limit of Quantification (LLOQ)

Gadodiamide (Linear GBCA) 13.5%

*LLOQ was 0.1 nmol Gd/g.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. The

following sections describe the key experimental protocols used to assess the in-vitro stability

of Gadoquatrane.

Kinetic Inertness Assessment under Acidic Conditions
This assay determines the dissociation rate of GBCAs under harsh, non-physiological acidic

conditions to provide a comparative measure of their kinetic inertness.

Methodology:

Incubation: Gadoquatrane and other GBCAs are incubated at equimolar Gd concentrations

(e.g., 25 µmol/L) in a solution at pH 1.2 and a constant temperature of 37°C.

Quantification of Free Gd³⁺: At various time points, aliquots of the incubation mixture are

taken. The concentration of released, free Gd³⁺ ions is determined using a complexometric

assay with a colorimetric indicator, such as Arsenazo III.

Data Analysis: The percentage of released Gd³⁺ over time is plotted, and the data is fitted to

a first-order kinetic model to calculate the dissociation half-life.

Stability Assessment in Human Plasma/Serum
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This experiment evaluates the stability of Gadoquatrane under conditions that mimic the

physiological environment.

Methodology:

Incubation: Gadoquatrane is incubated in human plasma or serum at a physiological pH of

7.4 and a temperature of 37°C for an extended period (e.g., 15 or 21 days).

Separation of Free Gd³⁺: After incubation, the free Gd³⁺ ions are separated from the intact

GBCA complex. This is typically achieved using ion exchange chromatography.

Quantification of Free Gd³⁺: The amount of free Gd³⁺ in the eluate is quantified using a

highly sensitive technique, Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Data Analysis: The concentration of released Gd³⁺ is expressed as a percentage of the total

initial Gd concentration.

Zinc Transmetallation Assay
Transmetallation assays assess the kinetic inertness of a GBCA by challenging it with a

competing metal ion, such as zinc, which is physiologically relevant.

Methodology:

Incubation: Gadoquatrane is incubated in the presence of a zinc solution.

Monitoring Gd³⁺ Release: The release of Gd³⁺ from the Gadoquatrane complex is

monitored over time. A lack of Gd³⁺ release indicates high stability against competing ions.

Gadoquatrane showed no Gd³⁺ release in this assay.

Metabolic Stability
The metabolic stability of Gadoquatrane was assessed to ensure the molecule is not degraded

by enzymes in the body, which could lead to the release of free gadolinium.

Methodology:
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In-vitro Incubation: Gadoquatrane was incubated with human and rat hepatocytes for up to

4 hours.

Analysis: Samples were analyzed to detect any metabolic degradation of the parent

compound.

Results: No in-vitro uptake or metabolic degradation was observed. Furthermore, in-vivo

studies in rats and cynomolgus monkeys showed high metabolic stability, with no formation

of metabolites detected in urine samples.

Visualized Workflows and Pathways
To further elucidate the experimental processes and logical relationships in stability testing, the

following diagrams are provided in the DOT language for Graphviz.

General Workflow for In-Vitro Stability Assessment of Gadoquatrane
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Click to download full resolution via product page

Caption: General workflow for in-vitro stability assessment of Gadoquatrane.

Pathway for Quantification of Released Gd³⁺ in Human Plasma
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Result: Gd³⁺ Release (%)

Data Analysis
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Caption: Pathway for the quantification of released Gd³⁺ in human plasma.

Conclusion
The comprehensive in-vitro stability studies of Gadoquatrane demonstrate its exceptional

stability, particularly under physiological conditions. The data consistently show that

Gadoquatrane has a very high kinetic inertness, significantly greater than many other

macrocyclic GBCAs, and a negligible potential for gadolinium release in human plasma and

serum. This high stability is a key feature of its safety profile and supports its development as a
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next-generation MRI contrast agent that can be used at a substantially lower dose. The robust

analytical methodologies employed in these studies provide a high degree of confidence in the

stability of the Gadoquatrane molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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